molecular formula C6H11N3O2 B13810919 1-Amino-4-ethylpiperazine-2,3-dione CAS No. 71999-56-9

1-Amino-4-ethylpiperazine-2,3-dione

Cat. No.: B13810919
CAS No.: 71999-56-9
M. Wt: 157.17 g/mol
InChI Key: YQSSQGXGOQKFBJ-UHFFFAOYSA-N
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Description

1-Amino-4-ethylpiperazine-2,3-dione is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an amino group at the first position and an ethyl group at the fourth position, along with two ketone groups at the second and third positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-4-ethylpiperazine-2,3-dione can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions under controlled conditions. Microwave irradiation has been employed to enhance reaction rates and yields. For instance, condensation of iminodiacetic acid with various amines under microwave irradiation produces piperazine-2,6-dione derivatives .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-ethylpiperazine-2,3-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: The amino and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing the ketone groups.

    Substitution: Substituted derivatives with various functional groups replacing the amino or ethyl groups.

Scientific Research Applications

1-Amino-4-ethylpiperazine-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-4-ethylpiperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Uniqueness: 1-Amino-4-ethylpiperazine-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and an ethyl group, along with two ketone groups, makes it a versatile compound for various applications.

Properties

CAS No.

71999-56-9

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

1-amino-4-ethylpiperazine-2,3-dione

InChI

InChI=1S/C6H11N3O2/c1-2-8-3-4-9(7)6(11)5(8)10/h2-4,7H2,1H3

InChI Key

YQSSQGXGOQKFBJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(C(=O)C1=O)N

Origin of Product

United States

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